molecular formula C10H6ClFN2OS B12243127 N-(4-chloro-2-fluorophenyl)-1,3-thiazole-4-carboxamide

N-(4-chloro-2-fluorophenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B12243127
M. Wt: 256.68 g/mol
InChI Key: HXXZYRUNISUBSM-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-1,3-thiazole-4-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiazole ring, a carboxamide group, and a substituted phenyl ring with chlorine and fluorine atoms. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)-1,3-thiazole-4-carboxamide typically involves the reaction of 4-chloro-2-fluoroaniline with thiazole-4-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Solvent extraction, crystallization, and recrystallization techniques are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2-fluorophenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(4-chloro-2-fluorophenyl)-1,3-thiazole-4-carboxamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine: The compound’s potential medicinal properties are of significant interest. Researchers investigate its efficacy and safety as a therapeutic agent for various diseases, including infections and cancer.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it could act as an inhibitor of a particular kinase or protease, leading to the modulation of cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide
  • 2-bromo-N-(2,4-dichlorophenyl)benzamide

Comparison: N-(4-chloro-2-fluorophenyl)-1,3-thiazole-4-carboxamide stands out due to its unique combination of a thiazole ring and a substituted phenyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. The presence of both chlorine and fluorine atoms enhances its reactivity and potential bioactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H6ClFN2OS

Molecular Weight

256.68 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C10H6ClFN2OS/c11-6-1-2-8(7(12)3-6)14-10(15)9-4-16-5-13-9/h1-5H,(H,14,15)

InChI Key

HXXZYRUNISUBSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)C2=CSC=N2

Origin of Product

United States

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